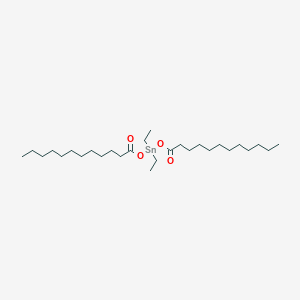![molecular formula C31H23ClN4O B15077277 4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is a complex organic compound that features a bipyridyl core with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chlorophenyl (4-CL-PH) and diphenyl (DI-PH) groups can be introduced via substitution reactions.
Aldehyde functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions could convert the aldehyde group to an alcohol.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve electrophilic aromatic substitution (EAS) with reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts.
Material Science:
Biology and Medicine
Drug Development: The compound could be investigated for its biological activity, including potential therapeutic effects.
Biochemical Research: Used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by stabilizing transition states or intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bipyridyl Compounds: Other compounds with a bipyridyl core, such as 2,2’-bipyridine, which is widely used in coordination chemistry.
Substituted Benzaldehydes: Compounds like 4-chlorobenzaldehyde, which share the aldehyde functional group and aromatic structure.
Uniqueness
4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is unique due to its specific combination of substituents and the bipyridyl core, which may confer distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C31H23ClN4O |
|---|---|
Poids moléculaire |
503.0 g/mol |
Nom IUPAC |
4-[5-(4-chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C31H23ClN4O/c32-25-15-13-23(14-16-25)29-19-30(36(33-29)27-17-11-22(21-37)12-18-27)28-20-35(26-9-5-2-6-10-26)34-31(28)24-7-3-1-4-8-24/h1-18,20-21,30H,19H2 |
Clé InChI |
LZOPYKVGCHNMEW-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C=O)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


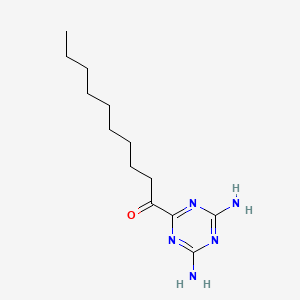
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)

![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
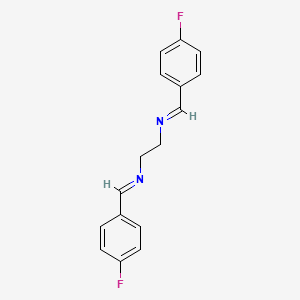
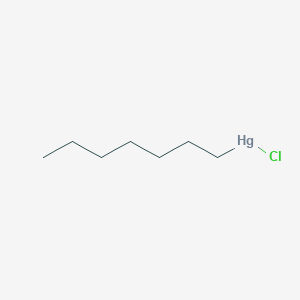
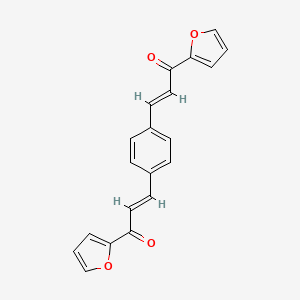
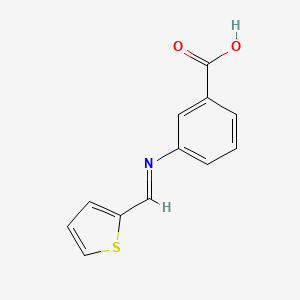
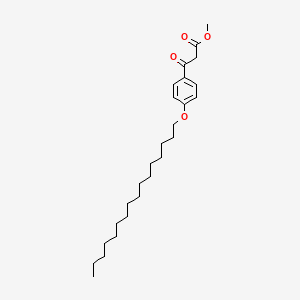
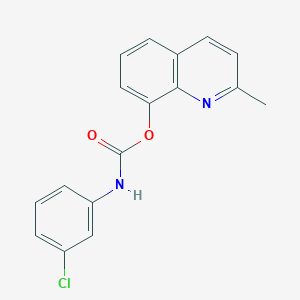
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)

![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
